Copalic acid

Description

Properties

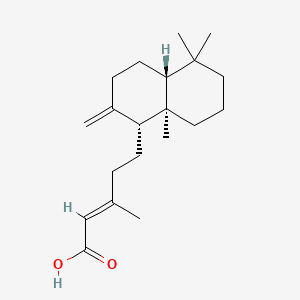

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17-,20+/m1/s1 |

InChI Key |

JFQBNOIJWROZGE-HPMXROJMSA-N |

SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyms |

copalic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Origin and Natural Sources of Copalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copalic acid, a labdane-type diterpene, has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities. As a naturally occurring compound, understanding its origins, biosynthesis, and efficient extraction from natural sources is paramount for advancing research and development in therapeutics. This technical guide provides a comprehensive overview of the botanical and fungal sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Sources of this compound

This compound is predominantly found in the oleoresins of various plant species, particularly from the Leguminosae (Fabaceae) family. The most significant natural sources are trees belonging to the Copaifera genus, commonly known as copaiba trees, and the Hymenaea genus.

Primary Botanical Sources:

-

Copaifera Species: The oleoresin extracted from the trunk of Copaifera trees is a rich source of this compound. Several species are noteworthy for their this compound content, including Copaifera langsdorffii, Copaifera multijuga, Copaifera reticulata, Copaifera paupera, and Copaifera cearensis. The concentration of this compound can vary between species and even within the same species due to geographical and environmental factors.

-

Hymenaea courbaril: Commonly known as the "jatobá" tree, the resin of Hymenaea courbaril is another significant source of this compound.[1] The resin of this species has been reported to contain a substantial amount of this diterpene.

While these are the primary sources, this compound has also been identified in other plant genera, highlighting the need for continued exploration of the plant kingdom for this valuable compound.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound varies among different species. The following table summarizes the reported quantitative data for this compound content in the oleoresins of its primary natural sources.

| Botanical Source | Plant Part | This compound Content (% w/w) | Reference(s) |

| Copaifera multijuga | Oleoresin | 6.2% | [2] |

| Hymenaea courbaril | Resin | ~13% | [1] |

Note: The quantitative data for other prominent Copaifera species such as C. langsdorffii, C. reticulata, and C. officinalis are not consistently reported as a direct percentage of the oleoresin in the reviewed literature. The composition of the oleoresin is complex and can be influenced by various factors.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for labdane-type diterpenoids. The process begins with the universal precursors of isoprenoids and involves a series of enzymatic reactions, primarily occurring in the plastids of plant cells.

The key steps are:

-

Formation of Geranylgeranyl Diphosphate (GGPP): The pathway starts with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol 4-phosphate (MEP) pathway, to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This reaction is catalyzed by GGPP synthase.

-

Cyclization to ent-Copalyl Diphosphate: GGPP is then cyclized by a class II diterpene synthase, specifically an ent-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

Oxidation to this compound: The final step involves the oxidation of the C15 position of ent-copalyl diphosphate to a carboxylic acid. While the specific enzyme has not been definitively characterized in Copaifera or Hymenaea species, this type of oxidation in diterpene biosynthesis is typically catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes utilize molecular oxygen and NADPH as a cofactor to introduce the carboxyl group.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Experimental Protocols

Extraction and Isolation of this compound from Copaifera Oleoresin

This protocol describes a general method for the extraction and purification of this compound from copaiba oleoresin using column chromatography.

Materials and Reagents:

-

Copaiba oleoresin

-

Silica gel 60 (70-230 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Fractionation of the Oleoresin:

-

Dissolve a known amount of copaiba oleoresin in a minimal amount of hexane.

-

Prepare a silica gel column packed in hexane.

-

Load the dissolved oleoresin onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:

-

100% Hexane

-

99:1 Hexane:Ethyl Acetate

-

98:2 Hexane:Ethyl Acetate

-

...and so on, up to 100% ethyl acetate.

-

-

Collect fractions of a consistent volume (e.g., 50 mL).[3]

-

-

Monitoring the Fractions:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid).

-

Fractions containing a compound with an Rf value corresponding to that of a this compound standard are pooled. This compound is typically eluted with a mobile phase of around 98% hexane and 2% ethyl acetate.[3]

-

-

Purification and Characterization:

-

Combine the fractions containing this compound and concentrate them using a rotary evaporator.

-

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated RP-HPLC method for the quantification of (-)-copalic acid in copaiba oleoresin.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (90:10 v/v) containing 1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 22 °C.

-

Detection Wavelength: 201 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of pure (-)-copalic acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of copaiba oleoresin.

-

Dissolve the oleoresin in the mobile phase to a final known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage of this compound in the original oleoresin sample.

-

Conclusion

This compound stands out as a promising natural product for drug development. Its primary sources, the oleoresins of Copaifera and Hymenaea species, are readily available. The biosynthetic pathway, rooted in the well-established diterpenoid synthesis route, offers potential for biotechnological production through metabolic engineering. The provided experimental protocols for extraction, isolation, and quantification serve as a practical guide for researchers aiming to work with this valuable compound. Further research to fully elucidate the enzymatic steps in its biosynthesis and to explore a wider range of natural sources will undoubtedly contribute to unlocking the full therapeutic potential of this compound.

References

- 1. GC-MS profiling of the phytochemical constituents of the oleoresin from Copaifera langsdorffii Desf. and a preliminary in vivo evaluation of its antipsoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

"basic chemical and physical properties of copalic acid"

An In-depth Technical Guide on the Core Chemical and Physical Properties of Copalic Acid

Introduction

This compound is a naturally occurring labdane-type diterpenoid that is a primary constituent of copaiba oil, an oleoresin extracted from trees of the Copaifera genus.[1][2] It is considered a biomarker for this genus and has garnered significant interest from the scientific community due to its diverse and remarkable biological activities.[3][4] These activities, which include anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic effects, position this compound as a promising prototype for the development of new therapeutic agents.[2][4][5] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, details common experimental protocols for its isolation and analysis, and illustrates its role in relevant biological pathways.

Chemical and Physical Properties

(-)-Copalic acid is characterized as a white amorphous powder.[5] Its core structure is a bicyclic labdane skeleton featuring a carboxylic acid group.[6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-5-[(1R,4aR,8aR)-5,5,8a-Trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | [1][7] |

| Molecular Formula | C₂₀H₃₂O₂ | [1][6][7][8] |

| Molecular Weight | 304.47 g/mol | [1][6][7][9] |

| Appearance | White amorphous powder | [5] |

| Melting Point | 105-106 °C | [5] |

| CAS Registry Number | 20257-75-4 | [1][7][8] |

| Class | Labdane-type diterpene acid | [1][2] |

Structural elucidation and confirmation of this compound are routinely performed using various spectroscopic techniques. The primary methods employed are detailed in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Description | Reference(s) |

| ¹H NMR | Proton Nuclear Magnetic Resonance is used to determine the proton environment in the molecule. | [5][9][10] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance provides information on the carbon skeleton of the molecule. | [5][9][10] |

| Mass Spectrometry (MS) | Used to determine the exact mass and fragmentation pattern, confirming the molecular formula. Both positive and negative mode ESI-MS data are available. | [5][10][11] |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | [5] |

Experimental Protocols

Isolation and Purification of this compound from Copaiba Oleoresin

This compound is most commonly isolated from the oleoresin of Copaifera species. A standard method involves acid-base extraction followed by chromatographic purification.[12]

Methodology:

-

Dissolution and Extraction: 4.50 g of copaiba oleoresin is dissolved in 300 mL of diethyl ether.[12]

-

Acidic Component Separation: The diethyl ether solution is extracted five times with a 5% aqueous potassium hydroxide solution. The diterpene acids, including this compound, are deprotonated and move into the aqueous layer.[12]

-

Precipitation: The combined aqueous layers are acidified to a pH of 2 using 25% hydrochloric acid. This re-protonates the diterpene acids, causing them to precipitate.[12]

-

Final Extraction: The acidified aqueous solution is then extracted again with diethyl ether to recover the precipitated diterpene acid fraction.[12]

-

Purification: The resulting crude diterpene fraction is subjected to further purification using preparative Medium-Pressure Liquid Chromatography (MPLC) or flash chromatography to yield pure this compound.[11][12]

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method allows for the direct quantification of this compound in oleoresin samples without the need for derivatization.[5][13]

Methodology:

-

System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic elution system of 90% acetonitrile in water containing 1% phosphoric acid (H₃PO₄).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 22 °C.[5]

-

Detection: UV detection is carried out at 201 nm.[5]

-

Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve generated with a purified standard. The limit of quantification has been reported as 9.182 µg/mL.[13]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of pharmacological activities.[2][3] One of the most studied is its anti-inflammatory effect, which is partly attributed to its ability to inhibit the production of nitric oxide (NO) in activated macrophages.[14] This inhibition is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[14]

Proposed Anti-inflammatory Mechanism:

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This degradation unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound is suggested to interfere with this cascade, leading to reduced iNOS expression and a subsequent decrease in nitric oxide production.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Occurrence, Chemistry, and Biological Activities [ri.conicet.gov.ar]

- 3. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. This compound () for sale [vulcanchem.com]

- 7. This compound | C20H32O2 | CID 11162521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikidata [wikidata.org]

- 9. scielo.br [scielo.br]

- 10. minio.scielo.br [minio.scielo.br]

- 11. scielo.br [scielo.br]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Copalic Acid as a Biomarker for Copaifera Oleoresins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copaifera, a genus of trees native to the tropical regions of Latin America and Western Africa, is renowned for producing an oleoresin, commonly known as copaiba oil.[1] This oleoresin is a complex mixture of sesquiterpenes and diterpenes and has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] Among the myriad of compounds present in Copaifera oleoresins, the labdane-type diterpene (-)-copalic acid has been identified as a key chemical marker for the genus.[1][3][4] Its consistent presence across various Copaifera species and its significant biological activities make it a focal point for research and development in the pharmaceutical and cosmetic industries.

This technical guide provides a comprehensive overview of copalic acid as a biomarker for Copaifera oleoresins. It details quantitative data on its occurrence, provides experimental protocols for its extraction, isolation, and analysis, and explores its role in relevant biological signaling pathways.

Chemical Profile of Copaifera Oleoresins

Copaifera oleoresin is a complex lipophilic secretion composed of a volatile fraction, rich in sesquiterpene hydrocarbons, and a non-volatile fraction, which is primarily composed of diterpenoid acids.[3][5] The chemical composition can vary significantly between different Copaifera species and even among individuals of the same species due to genetic and environmental factors.[5]

2.1 Sesquiterpene Fraction

The volatile component of the oleoresin is largely made up of sesquiterpenes, which can constitute over 90% of the oil.[3] The most abundant sesquiterpene is often β-caryophyllene, which is considered a chemical marker for many copaiba oils.[6] Other common sesquiterpenes include α-copaene, α-humulene, and germacrene D.[7]

2.2 Diterpene Fraction

The non-volatile, resinous fraction is characterized by a variety of diterpenoid acids. This compound is a prominent member of this fraction and is considered a biomarker for the Copaifera genus due to its widespread occurrence.[1][4] Other diterpenes that are frequently found include kaurenoic acid, hardwickiic acid, and polyalthic acid.[3]

This compound: The Biomarker

(-)-Copalic acid, a labdane diterpenoid, is a key analytical marker for the authentication and quality control of Copaifera oleoresins.[1][8] Its presence is a defining characteristic of the genus, and its concentration can be used to differentiate between species and assess the quality of commercial oleoresin samples.

3.1 Quantitative Data of this compound in Copaifera Species

The concentration of this compound varies among different Copaifera species. The following table summarizes the available quantitative data for this compound and other major diterpenes in the oleoresins of several Copaifera species.

| Copaifera Species | This compound (% w/w) | Other Major Diterpenes (% w/w) | Reference(s) |

| C. multijuga | 6.2 | - | [8] |

| C. cearensis | Present | Clorechinic acid (11.3), Hardwickiic acid (6.2) | [8] |

| C. reticulata | Present | Kaurenoic acid (3.9), Kolavenic acid (3.4) | [8] |

| Commercial Oil 1 | 30.27 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction of Copaifera oleoresin, and the isolation and quantification of this compound.

4.1 Oleoresin Extraction from Copaifera Trees

The traditional method for oleoresin extraction involves drilling a hole into the trunk of the tree.

-

Procedure:

-

Select a mature Copaifera tree.

-

Using an auger, drill a hole into the trunk at a height of approximately 60-70 cm from the ground, angled slightly downwards to facilitate drainage.

-

The oleoresin will begin to flow from the hole. Collect the oleoresin in a suitable container.

-

After collection, the hole should be sealed to protect the tree from infections.

-

4.2 Isolation of this compound by Flash Chromatography

This compound can be isolated from the crude oleoresin using flash chromatography with a modified silica gel stationary phase.

-

Materials:

-

Copaifera oleoresin

-

Silica gel 60 (230-400 mesh)

-

Potassium hydroxide (KOH)

-

Isopropyl alcohol (iPrOH)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Flash chromatography system

-

-

Preparation of KOH-impregnated Silica Gel:

-

Chromatographic Separation:

-

Dissolve 5.0 g of crude Copaifera oleoresin in a minimal amount of hexane.

-

Apply the dissolved sample to the top of the prepared KOH-impregnated silica gel column.

-

Elute the column successively with the following solvent system under gentle air pressure:

-

400 mL of hexane (to elute non-polar sesquiterpenes)

-

400 mL of dichloromethane (to elute compounds of intermediate polarity)

-

400 mL of methanol (to elute the acidic diterpenes, including this compound)[4]

-

-

Collect the methanol fraction and evaporate the solvent under reduced pressure to obtain the acidic diterpene fraction enriched in this compound.

-

Further purification can be achieved by recrystallization or semi-preparative HPLC.

-

4.3 Quantification of this compound by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantification of this compound in Copaifera oleoresin samples.[1][7][8]

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 150 mm x 3.0 mm, 3 µm particle size)[9]

-

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of dilutions to construct a calibration curve.

-

Sample Solution: Accurately weigh a known amount of Copaifera oleoresin and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-inflammatory properties being of particular interest.[1][3][9] These effects are mediated through the modulation of key cellular signaling pathways.

5.1 Anti-inflammatory Activity and the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have shown that a hybrid molecule derived from a this compound derivative can reduce the expression of phosphorylated IκBα (p-IKBα), suggesting that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] The exact molecular target of this compound within this pathway is still under investigation, but inhibition of IKKβ is a plausible mechanism.

Figure 1. Putative mechanism of this compound in the NF-κB signaling pathway.

5.2 Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK pathway, are also crucial in regulating inflammation. In silico molecular docking studies have suggested that this compound may interact with and inhibit MEK1, an upstream kinase in the MAPK/ERK pathway.[1] This suggests a potential mechanism by which this compound could modulate inflammatory responses, although further experimental validation is required.

Figure 2. Postulated interaction of this compound with the MAPK/ERK signaling pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound from Copaifera oleoresin.

Figure 3. General experimental workflow for this compound analysis.

Conclusion

This compound is a critical biomarker for the authentication and quality assessment of Copaifera oleoresins. Its consistent presence across species and its significant biological activities, particularly its anti-inflammatory effects, make it a compound of high interest for drug discovery and development. The experimental protocols outlined in this guide provide a framework for the reliable isolation and quantification of this compound. Further research into the precise molecular mechanisms by which this compound modulates inflammatory signaling pathways will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 5. Chemical Characterization and Quality Assessment of Copaiba Oil-Resin Using GC/MS and SFC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Biosynthesis Pathway of Labdane-Type Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a vast and structurally diverse class of natural products, with over 7,000 known members.[1] These compounds are characterized by a bicyclic decalin core structure, which can be further modified to create a wide array of skeletons, including abietane, pimarane, and kaurane.[1][2] Exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, labdane-type diterpenes are compelling targets for drug discovery and development.[1] This guide provides a comprehensive technical overview of the biosynthesis of these valuable compounds, detailing the core enzymatic reactions, key intermediates, regulatory networks, and the experimental methodologies employed in their study.

Core Biosynthesis Pathway

The biosynthesis of labdane-type diterpenes is a multi-stage process that begins with the universal precursor for all terpenoids and culminates in a vast diversity of structurally complex molecules. The pathway can be broadly divided into three key stages:

-

Precursor Formation: The journey starts with the C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plant plastids. A series of condensation reactions catalyzed by prenyltransferases sequentially adds three molecules of IPP to one molecule of DMAPP, yielding the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[1]

-

Skeleton Formation: The defining step in the biosynthesis of labdane-type diterpenes is the cyclization of the linear GGPP into the characteristic bicyclic labdane skeleton. This crucial transformation is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). These enzymes are categorized into two main classes based on their reaction mechanisms:

-

Class II Diterpene Synthases (diTPSs): These enzymes, often called copalyl diphosphate synthases (CPSs), initiate the cyclization of GGPP via a protonation-dependent mechanism, facilitated by a conserved DxDD motif in their active site. This results in the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer (e.g., ent-CPP, syn-CPP).[1][3]

-

Class I Diterpene Synthases (diTPSs): Also known as kaurene synthase-like (KSL) enzymes, these synthases utilize a metal-dependent ionization of the diphosphate group from the CPP intermediate to generate a carbocation. This carbocation then undergoes further cyclization and rearrangement reactions to form the diverse labdane-related skeletons.[1] In some instances, a single bifunctional diTPS can catalyze both the Class II and Class I reactions.[1]

-

-

Skeleton Modification: Following the formation of the core labdane-related skeleton, a vast array of chemical modifications are introduced by a suite of tailoring enzymes. The most prominent among these are the cytochrome P450 monooxygenases (CYPs), which catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond rearrangements, significantly increasing the structural and functional diversity of the final products.[4]

Quantitative Data on Labdane-Type Diterpene Biosynthesis

The quantitative analysis of enzyme kinetics and product yields is fundamental to understanding and engineering the biosynthesis of labdane-type diterpenes. The following tables summarize key quantitative data for representative enzymes in the pathway.

Table 1: Kinetic Parameters of Diterpene Synthases (diTPSs)

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol/mg protein/min) | Reference |

| Rice ent-Copalyl Diphosphate Synthase 1 (OsCPS1) | Oryza sativa | GGPP | 0.8 ± 0.1 | 0.45 ± 0.02 | - | [1] |

| Rice syn-Copalyl Diphosphate Synthase 2 (OsCPS2) | Oryza sativa | GGPP | 1.2 ± 0.2 | 0.38 ± 0.01 | - | [1] |

| Miltiradiene Synthase (SmMDS) | Salvia miltiorrhiza | (+)-CPP | - | - | - | [2] |

| Levopimaradiene/Abietadiene Synthase (LAS) | Abies grandis | GGPP | - | - | - | [5] |

| TPS20c | Arabidopsis thaliana | GGPP | 1.5 ± 0.3 | 0.012 ± 0.001 | - | [6] |

Table 2: Kinetic Parameters of Cytochrome P450 (CYP) Enzymes

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/nmol P450/min) | Reference |

| CYP3A4 | Homo sapiens | Sodium Tanshinone IIA Sulfonate | 7.5 ± 1.4 | 6.8 ± 0.3 | [7] |

| CYP76AH1 | Salvia miltiorrhiza | Miltiradiene | - | - | [8] |

| PtAO(L123V-I223L) | Parthenium argentatum | Manool | 12.6 ± 2.1 | - | [9] |

Table 3: Titers of Labdane-Type Diterpenes in Engineered Microorganisms

| Product | Host Organism | Titer (mg/L) | Reference |

| Miltiradiene | Escherichia coli | 237.46 ± 34.8 | [8] |

| Ferruginol | Escherichia coli | 107.34 ± 1.2 | [8] |

| Carnosic Acid | Saccharomyces cerevisiae | 191.4 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of labdane-type diterpene biosynthesis. This section provides an overview of key experimental protocols.

Heterologous Expression and Purification of Diterpene Synthases in E. coli

This protocol describes a general procedure for the expression and purification of His-tagged diterpene synthases.

a. Gene Cloning and Expression Vector Construction:

- The coding sequence of the target diTPS is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.

b. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

c. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE. For further purification, size-exclusion chromatography can be employed.

In Vitro Diterpene Synthase Activity Assay

This assay is used to determine the enzymatic activity and product profile of a purified diTPS.

a. Reaction Setup:

- Prepare a reaction mixture in a final volume of 100 µL containing:

- Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT).

- Purified diTPS (1-5 µg).

- Substrate (e.g., 10-50 µM GGPP or CPP).

- Initiate the reaction by adding the substrate.

- Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

b. Product Extraction:

- Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M NaCl or 0.5 M EDTA).

- Extract the diterpene products with an equal volume of an organic solvent (e.g., hexane or ethyl acetate).

- Vortex vigorously and centrifuge to separate the phases.

- Carefully collect the organic phase.

c. Product Analysis:

- Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Labdane-Type Diterpenes

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile diterpenes.

a. Sample Preparation:

- The extracted and dried organic phase from the enzyme assay or plant extract is redissolved in a small volume of a suitable solvent (e.g., hexane).

b. GC-MS Conditions (Example):

- Gas Chromatograph: Agilent 7890B GC system (or equivalent).

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 min.

- Ramp to 200°C at 10°C/min.

- Ramp to 300°C at 20°C/min, hold for 5 min.

- Mass Spectrometer: Agilent 5977A MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.

- Identification: Compare the mass spectra and retention times with those of authentic standards or with libraries (e.g., NIST).

LC-MS/MS Analysis of Hydroxylated Diterpenes

LC-MS/MS is particularly useful for the analysis of less volatile and more polar hydroxylated diterpenes.

a. Sample Preparation:

- The extracted samples are dried and reconstituted in a solvent compatible with the mobile phase (e.g., methanol/water).

b. LC-MS/MS Conditions (Example):

- Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).

- Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

- Mobile Phase:

- A: Water with 0.1% formic acid.

- B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: A time-programmed gradient from, for example, 10% B to 95% B.

- Flow Rate: 0.3 mL/min.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte.

Visualization of Pathways and Workflows

Core Biosynthesis Pathway of Labdane-Type Diterpenes

Caption: Core biosynthetic pathway of labdane-type diterpenes.

Branching Pathways to Major Labdane-Related Skeletons

Caption: Formation of major labdane-related diterpene skeletons.

Jasmonate-Induced Signaling Pathway for Diterpene Biosynthesis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. US20130224809A1 - Diterpene Synthases And Method For Producing Diterpenoids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"solubility and stability of copalic acid in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copalic acid, a labdane-type diterpene found predominantly in the oleoresins of Copaifera species, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] As a promising candidate for drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including experimental protocols and potential degradation pathways.

Solubility of this compound

Quantitative Solubility Data

A review of the available literature indicates a lack of comprehensive experimental studies on the quantitative solubility of this compound in various organic solvents. However, a predicted aqueous solubility value has been reported.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Method | Reference |

| Water | 0.00093 g/L | Predicted | [4] |

Qualitative Solubility Information

Qualitative information suggests that this compound is soluble in certain organic solvents, as evidenced by its use in analytical and synthetic chemistry procedures. For instance, it is known to be soluble in chloroform (CHCl₃) and methanol (MeOH) for the purpose of Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, phosphate buffer pH 7.4)

-

Incubator shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Vials

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/L).

Stability of this compound

The chemical stability of this compound is crucial for its development as a therapeutic agent. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

pH-Dependent Stability

Studies have shown that the stability of this compound is highly dependent on the pH of the medium.

Table 2: Stability of this compound at Different pH and in Human Plasma

| Condition | Stability | Duration | Reference |

| pH 1.2 (0.2 M Clark-Lubs buffer) | Rapidly degraded | Not specified | [5] |

| pH 7.4 (0.1 M phosphate buffer) | Stable | Up to 24 hours | [5] |

| Human Plasma (37 °C) | Stable | 24 hours | [6] |

These findings suggest that this compound is unstable in the acidic environment of the stomach and may require an enteric-coated formulation for oral administration to ensure it reaches the more neutral pH of the intestine for absorption.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a general protocol for conducting forced degradation studies on this compound.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to UV and visible light (ICH Q1B guidelines).

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media.

-

Incubation: Store the solutions under the specified stress conditions for a defined period (e.g., 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any major degradants.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Alpha-amination of labdane-type diterpenes by organocatalysis: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Natural Variations in Copalic Acid Content in Copaiba Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copaiba oil, an oleoresin extracted from trees of the Copaifera genus, is a complex mixture of sesquiterpenes and diterpenes. Among the diterpenes, copalic acid is a significant bioactive compound and is considered a chemical marker for the genus.[1][2][3] The concentration of this compound, however, exhibits considerable natural variation, which is influenced by factors such as the Copaifera species, geographical origin, and individual genetic differences within a species.[4] This technical guide provides an in-depth overview of the natural variations in this compound content in copaiba oil, details the analytical methodologies for its quantification, and illustrates the biosynthetic pathway of its precursor.

Natural Variation of this compound and Other Diterpenes

The chemical composition of copaiba oil, particularly the concentration of diterpenic acids like this compound, is not uniform. This variability is a critical consideration for the standardization and pharmacological application of copaiba oil.

Influence of Copaifera Species

Different species of Copaifera produce oleoresins with distinct chemical profiles. While this compound is a common constituent, its concentration can vary significantly between species. For instance, a study comparing the oleoresins of Copaifera cearensis, Copaifera reticulata, and Copaifera multijuga found that this compound was the main diterpene in C. multijuga at 6.2%, and was present in all three oils.[5] In contrast, C. cearensis was rich in clorechinic and hardwickiic acids, while C. reticulata had higher concentrations of kaurenoic and kolavenic acids.[5]

Data on Diterpene Content in Copaiba Oil

The following tables summarize the quantitative data on the diterpene content in copaiba oil from various sources. It is important to note that direct comparison can be challenging due to differences in analytical methods and the fact that diterpene acids are often analyzed as their methyl esters after derivatization.

Table 1: Diterpene Acid Content in Different Copaifera Species

| Copaifera Species | Diterpene Acid | Concentration (%) | Reference |

| Copaifera multijuga | This compound | 6.2 | [5] |

| Copaifera cearensis | Clorechinic Acid | 11.3 | [5] |

| Copaifera cearensis | Hardwickiic Acid | 6.2 | [5] |

| Copaifera reticulata | Kaurenoic Acid | 3.9 | [5] |

| Copaifera reticulata | Kolavenic Acid | 3.4 | [5] |

| Commercial Sample (CO-03) | This compound | 30.27 | [6] |

| Commercial Sample (CO-03) | Hardwickiic Acid | 25.63 | [6] |

Table 2: Composition of Derivatized Copaiba Resin Oil (Copaifera langsdorffii)

| Compound (as methyl ester) | Relative Peak Area (%) | Reference |

| This compound methyl ester | 15.6 | [7][8] |

| Labd-8(20)-ene-15,18-dioic acid methyl ester | 6.7 | [7][9] |

Experimental Protocols for Diterpene Analysis

Accurate quantification of this compound and other diterpenes in copaiba oil requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of non-volatile diterpene acids, a derivatization step is necessary to convert them into more volatile esters.[10]

2.1.1. Sample Preparation: Derivatization (Methylation)

-

Objective: To convert acidic diterpenes into their corresponding methyl esters, increasing their volatility for GC analysis.

-

Procedure: A common method involves methylation. While specific reagents can vary, the general principle is to react the copaiba oil sample with a methylating agent. This procedure allows for the detection of low vapor pressure compounds and creates thermally stable derivatives.[9]

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as one coated with 5%-phenyl-methylpolysiloxane, is typically used.[10]

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.

-

Carrier Gas: Helium or Hydrogen is commonly used.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like diterpene acids without the need for derivatization.

2.2.1. Sample Preparation

-

Objective: To prepare a solution of the copaiba oil suitable for HPLC analysis.

-

Procedure: The oleoresin is dissolved in a suitable solvent, such as methanol, and filtered to remove any particulate matter.[6]

2.2.2. HPLC Instrumentation and Conditions

-

Chromatograph: A standard HPLC system with a pump, injector, column oven, and a detector (typically a Photodiode Array - PDA detector).

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[6]

-

Mobile Phase: A gradient elution using a mixture of solvents is typical. For example, a gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[6]

-

Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]

-

Column Temperature: Maintained at a constant temperature, for instance, 50°C, to ensure reproducible retention times.[6]

-

Detection: A PDA detector allows for the monitoring of absorbance over a range of wavelengths, which aids in peak identification and purity assessment.

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. A validated method showed good linearity with a regression equation of Y = 26,707x - 29,498 and limits of quantification and detection of 9.182 and 3.032 µg/mL, respectively.[11][12][13]

Visualizations: Pathways and Workflows

Biosynthetic Pathway of Labdane Diterpenes

This compound is a labdane-type diterpene. Its biosynthesis in plants starts from the general isoprenoid pathway, with geranylgeranyl diphosphate (GGPP) being the key precursor. The formation of the characteristic bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

Caption: Biosynthesis of this compound Precursor.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in copaiba oil using both GC-MS and HPLC techniques.

Caption: Analytical Workflow for Copaiba Oil.

Conclusion

The natural variation in this compound content in copaiba oil presents a significant challenge for its standardization as a phytopharmaceutical or cosmetic ingredient. This guide highlights the importance of considering the Copaifera species and potentially the geographical origin when sourcing copaiba oil for applications where a specific concentration of this compound is desired. The detailed analytical protocols for GC-MS and HPLC provide a framework for researchers and quality control professionals to accurately quantify this compound and other key diterpenes. A thorough understanding of these variations and the application of validated analytical methods are essential for ensuring the quality, efficacy, and safety of copaiba oil-based products. Further research focusing on the genetic and environmental factors that influence diterpene biosynthesis in Copaifera will be invaluable for future cultivation and standardization efforts.

References

- 1. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dialnet.unirioja.es [dialnet.unirioja.es]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. pangaiacbd.com [pangaiacbd.com]

- 10. Advancing the Chemical Characterization of Eperua oleifera Duke Oleoresin: A UHPLC-HRMS-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin. | Semantic Scholar [semanticscholar.org]

A Preliminary In-depth Technical Guide on the Biological Activities of Copalic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Copalic acid, a labdane-type diterpene primarily isolated from the oleoresins of Copaifera species, has emerged as a promising natural product with a diverse range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening of this compound's biological activities, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic properties. This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

(-)-Copalic acid is a naturally occurring diterpene acid that is considered a biomarker for the Copaifera genus.[1][2] Its potential as a scaffold for the development of new therapeutic agents is underscored by a growing body of scientific literature. The compound has demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiparasitic, and cytotoxic activities, which have garnered significant interest within the scientific community.[1][2][4] This guide aims to consolidate the existing preliminary data to facilitate further research and development.

Antimicrobial Activity

This compound has shown significant inhibitory effects against a variety of microorganisms, including bacteria and fungi.[4] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[5]

Antibacterial Activity: Quantitative Data

The antibacterial efficacy of this compound has been quantified against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Streptococcus pyogenes | 3.0 | [6] |

| Streptococcus pneumoniae | 3.0 | [6] |

| Streptococcus agalactiae | 2.0 | [6] |

| Streptococcus dysgalactiae | 1.0 | [6] |

| Streptococcus epidermidis | 0.5 | [5][6] |

| Streptococcus salivarius | 2.0 | [6] |

| Streptococcus mutans | 3.0 | [6] |

| Streptococcus mitis | 5.0 | [6] |

| Streptococcus sobrinus | 3.0 | [6] |

| Streptococcus sanguinis | 6.0 | [6] |

| Bacillus cereus | 8.0 | [6] |

| Bacillus subtilis | 5.0 | [5][6] |

| Kocuria rhizophila | 5.0 | [5][6] |

| Actinomyces naeslundii | 6.25 - 12.5 | [7] |

| Peptostreptococcus anaerobius | 6.25 - 12.5 | [7] |

Antifungal Activity: Quantitative Data

This compound has also demonstrated notable activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails.

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Trichophyton rubrum | 50 | 100 | [8][9] |

| Trichophyton mentagrophytes | 100 | 100 | [8][9] |

| Microsporum gypseum | 50 | 100 | [8][9] |

MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration

Experimental Protocol: Determination of MIC and MFC

The following protocol is a generalized representation of the microdilution method used to determine the MIC and MFC of this compound against microbial strains.

-

Preparation of Microbial Inoculum: Fungal spores or bacterial colonies are collected and suspended in a sterile saline solution. The suspension is then adjusted to a specific turbidity, often corresponding to a concentration of 10^4 to 10^5 colony-forming units (CFU)/mL.[9]

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 28°C for fungi, 37°C for bacteria) for a specified period (e.g., 24-72 hours).[9]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

-

Determination of MFC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no microbial growth on the agar plates after incubation.[8][9]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which have been attributed to its ability to modulate key inflammatory pathways.[5][10]

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α.[10][11] A hybrid molecule of 3-hydroxy-copalic acid and ibuprofen demonstrated selective inhibition of COX-2 and reduced TNF-α production in LPS-stimulated macrophages.[10]

Signaling Pathway

The anti-inflammatory effects of this compound and its derivatives are linked to the inhibition of the NF-κB signaling pathway. By reducing the phosphorylation of IκBα, the nuclear translocation of NF-κB is prevented, leading to a downstream reduction in the expression of pro-inflammatory genes.[10]

Experimental Protocol: In Vivo Pleurisy Model

The anti-inflammatory activity of this compound can be evaluated in vivo using a lipopolysaccharide (LPS)-induced pleurisy model in mice.

-

Animal Groups: Mice are divided into control and treatment groups.

-

Treatment Administration: The treatment group receives this compound or its derivatives at a specific dose, while the control group receives the vehicle.

-

Induction of Pleurisy: Pleurisy is induced by intrapleural injection of LPS.

-

Sample Collection: After a set time, the animals are euthanized, and the pleural cavity is washed to collect the exudate and leukocytes.

-

Analysis: The total and differential leukocyte counts in the pleural exudate are determined. Protein expression of inflammatory markers like p-IκBα can be analyzed by Western blot.[10]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2]

Cytotoxicity: Quantitative Data

The cytotoxic potential of this compound has been evaluated using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HeLa | Human cervical adenocarcinoma | 44.0 | - | [6][12] |

| MO59J | Human glioblastoma | 68.3 | - | [6][12] |

| CaCo-2 | Human colon adenocarcinoma | - | 237.4 | [12][13] |

Signaling Pathway

In silico studies have suggested that this compound may exert its anticancer effects by targeting key components of signaling pathways involved in cell proliferation and differentiation, such as the RAS/RAF/MEK1/2/ERK1/2 pathway.[2] Specifically, it has shown selective docking to human mitogen-activated protein kinase 1 (HsMEK1).[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

The preliminary screening of this compound has revealed a molecule with significant therapeutic potential across multiple domains, including infectious diseases, inflammation, and oncology. The data presented in this guide underscore the importance of continued research into this promising natural product. Future studies should focus on in vivo efficacy and safety profiling, elucidation of precise mechanisms of action, and the exploration of synthetic derivatives to enhance potency and selectivity.[2][4] The development of advanced formulations to improve bioavailability is also a critical next step in translating the therapeutic potential of this compound from the laboratory to clinical applications.[2]

References

- 1. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 4. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. ent-Copalic acid antibacterial and anti-biofilm properties against Actinomyces naeslundii and Peptostreptococcus anaerobius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. Chemical composition and anti-inflammatory activity of copaiba oils from Copaifera cearensis Huber ex Ducke, Copaifera reticulata Ducke and Copaifera multijuga Hayne--a comparative study [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Copalic Acid in Oleoresins by RP-HPLC

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction Copalic acid is a naturally occurring labdane-type diterpene acid, primarily isolated from the oleoresins of trees belonging to the Copaifera genus.[1][2][3] It is considered a key chemical marker for this genus and has garnered significant interest due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties.[2][4] Oleoresins from Copaifera species, commonly known as copaiba oil, are extensively used in traditional medicine as well as in the cosmetic and pharmaceutical industries.[5][6] Therefore, a reliable, rapid, and efficient analytical method for the quantification of this compound is crucial for the quality control of raw materials and finished products. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of (-)-copalic acid in copaiba oleoresins.[5]

Principle Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like this compound, interact more strongly with the C18 column and therefore have a longer retention time compared to more polar compounds when eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

Standards: (-)-Copalic acid reference standard (>98% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)

-

Reagents: Phosphoric acid (H₃PO₄, analytical grade)

-

Samples: Copaiba oleoresin samples

-

Equipment:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Analytical balance (0.0001 g readability)

-

Ultrasonic bath

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a 1% (v/v) phosphoric acid solution in HPLC-grade water.

-

The mobile phase consists of an isocratic mixture of acetonitrile and 1% aqueous phosphoric acid (90:10, v/v).[3]

-

Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 10.0 mg of the (-)-copalic acid reference standard.

-

Transfer it to a 10 mL Class A volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Mix thoroughly and store at 4°C, protected from light.

-

-

Calibration Standards Preparation:

-

Perform serial dilutions of the standard stock solution with methanol to prepare a series of working standards.

-

A suggested concentration range for the calibration curve is 20 to 500 µg/mL.[6]

-

Sample Preparation

-

Accurately weigh approximately 10.0 mg of the oleoresin sample into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol to the flask.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution of this compound.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

-

Instrument: HPLC System with UV/PDA Detector

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 1% H₃PO₄ in Water (90:10, v/v)[3]

-

Elution Mode: Isocratic

-

Injection Volume: 10 µL

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (methanol) to ensure there are no interfering peaks.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the prepared oleoresin samples. It is recommended to inject a standard periodically to check for system stability.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Workflow for this compound Quantification

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Occurrence, Chemistry, and Biological Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Development and validation of a rapid RP-HPLC method for analysis of (-)-copalic acid in copaíba oleoresin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Application Notes and Protocols for the Extraction and Purification of Copalic Acid from Copaiba Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copaiba oil, an oleoresin extracted from the trunk of trees belonging to the Copaifera genus, is a complex mixture of sesquiterpenes and diterpenes. Among its various constituents, the diterpene (-)-copalic acid is of significant interest due to its recognized biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Copalic acid is considered a chemical biomarker for Copaifera oleoresins, making its isolation and purification a crucial step for research and development of new therapeutic agents.

These application notes provide a detailed protocol for the extraction and purification of this compound from copaiba oil using column chromatography. Additionally, methods for the qualitative and quantitative analysis of the purified compound are described.

Quantitative Data Summary

The following table summarizes key quantitative data related to the composition of copaiba oil and the analysis of this compound. It is important to note that the exact composition of copaiba oil can vary depending on the Copaifera species, geographical location, and extraction method.

| Parameter | Value | Species/Method | Reference |

| This compound Content in Oleoresin | 30.27% | Commercial Copaiba Oil (CO-03) | [1] |

| This compound Methyl Ester (after derivatization) | 15.6% | Copaifera langsdorffii | [2] |

| HPLC-RP Limit of Quantification (LOQ) | 9.182 µg/mL | - | [3] |

| HPLC-RP Limit of Detection (LOD) | 3.032 µg/mL | - | [3] |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and analysis of this compound from copaiba oil.

Extraction and Fractionation of this compound

This protocol is based on the liquid chromatography method described by Nakamura et al.[4]

1.1. Materials and Reagents

-

Commercial copaiba oil

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel 60 (70-230 mesh)

-

Glass chromatography column

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Anisaldehyde-sulfuric acid reagent for TLC visualization

1.2. Protocol

-

Sample Preparation:

-

Dissolve a known quantity of commercial copaiba oil in hexane.

-

Evaporate the hexane under reduced pressure at 70°C using a rotary evaporator to obtain the concentrated organic fraction.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel 60 in hexane and pack it into a glass chromatography column.

-

Load the concentrated copaiba oil fraction (e.g., 5.686 g) onto the top of the silica gel column.[4]

-

Elute the column with a gradient of hexane and ethyl acetate. A suggested gradient is outlined in the table below.

-

Collect fractions of a consistent volume (e.g., 300 mL each).[4]

-

Suggested Elution Gradient:

| Fraction Numbers | Mobile Phase Composition (Hexane:Ethyl Acetate) | Target Compounds |

| 1-27 | 100:0 | Non-polar compounds |

| 28-37 | 99:1 | Caryophyllene oxide |

| 38-56 | 99:1 to 98:2 | Intermediate compounds |

| 57-64 | 98:2 | This compound |

| 65-134 | 98:2 to 90:10 | Intermediate compounds |

| 135-150 | 90:10 | Acetoxythis compound |

| 151 onwards | Increasing polarity (e.g., 80:20) | More polar compounds |

-

Fraction Analysis and Pooling:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

-

Visualize the spots under a UV lamp and/or by staining with anisaldehyde-sulfuric acid reagent.

-

Pool the fractions that show a single spot corresponding to the Rf value of pure this compound. Based on literature, fractions eluted with 98% hexane and 2% ethyl acetate are expected to contain this compound.[4]

-

-

Solvent Removal and Yield Calculation:

-

Combine the purified this compound fractions.

-

Concentrate the pooled fractions using a rotary evaporator to remove the solvents.

-

Dry the resulting purified this compound under vacuum to a constant weight.

-

Calculate the final yield of this compound.

-

Purity Assessment and Structural Elucidation

The purity of the isolated this compound should be assessed, and its structure confirmed using the following analytical techniques.

2.1. High-Performance Liquid Chromatography (HPLC)

This method is adapted from the validated RP-HPLC method for the analysis of (-)-copalic acid.[3]

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 90% acetonitrile in water containing 1% phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: 210 nm.

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve of a certified this compound standard.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of diterpene acids, a derivatization step is typically required for GC-MS analysis.

-

Derivatization (Methylation):

-

Dissolve the purified this compound in methanol.

-

Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) according to standard laboratory procedures.

-

Allow the reaction to proceed to completion.

-

Evaporate the solvent and excess reagent.

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 60°C), ramp up to a final temperature (e.g., 240°C) at a defined rate.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Identification: Compare the mass spectrum of the derivatized this compound with a reference library (e.g., NIST, Wiley). The methylated this compound will have a different molecular weight than the native compound.

-

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy should be performed.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-